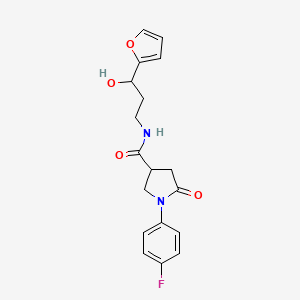

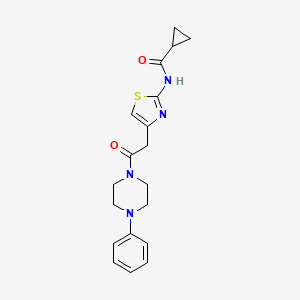

![molecular formula C11H10ClNO2 B2984511 5-[1-(4-Chlorophenoxy)ethyl]-1,2-oxazole CAS No. 338976-10-6](/img/structure/B2984511.png)

5-[1-(4-Chlorophenoxy)ethyl]-1,2-oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-[1-(4-Chlorophenoxy)ethyl]-1,2-oxazole (5-CPEO) is a synthetic compound that has been widely studied for its potential applications in the fields of medicine, chemistry, and biochemistry. It is an important intermediate in the synthesis of various compounds, and has been used in the development of new drugs and drug delivery systems. Additionally, 5-CPEO has been studied for its biochemical and physiological effects, and its potential as a therapeutic agent.

Scientific Research Applications

Synthetic Utility in Organic Chemistry

5-[1-(4-Chlorophenoxy)ethyl]-1,2-oxazole and its derivatives demonstrate significant utility in synthetic organic chemistry. For instance, 2-(Halomethyl)-4,5-diphenyloxazoles, closely related to 5-[1-(4-Chlorophenoxy)ethyl]-1,2-oxazole, have been used as reactive scaffolds for synthetic elaboration. They are particularly effective in substitution reactions to prepare various oxazole derivatives, as illustrated in the work of Patil and Luzzio (2016) on the synthesis of oxaprozin (Patil & Luzzio, 2016).

Role in Medicinal Chemistry

In medicinal chemistry, derivatives of 5-[1-(4-Chlorophenoxy)ethyl]-1,2-oxazole have been explored for their potential therapeutic applications. For example, Moriya et al. (1988) synthesized and evaluated a series of oxazole derivatives for hypolipidemic activities, highlighting the compound's potential in addressing cholesterol and triglyceride levels (Moriya et al., 1988). Similarly, Kattimani et al. (2013) synthesized novel triazolin-3-one derivatives from 5-[1-(4-Chlorophenoxy)ethyl]-1,2-oxazole, evaluating their anticancer properties against various human tumor cell lines (Kattimani et al., 2013).

Application in Corrosion Inhibition

Compounds related to 5-[1-(4-Chlorophenoxy)ethyl]-1,2-oxazole have been studied for their corrosion inhibition properties. The study by Lagrenée et al. (2002) on triazole derivatives demonstrated their effectiveness in protecting mild steel in acidic media, suggesting potential industrial applications (Lagrenée et al., 2002).

Fluorescence and Molecular Probing

Furthermore, derivatives of 5-[1-(4-Chlorophenoxy)ethyl]-1,2-oxazole have been utilized in the development of fluorescent molecular probes. Diwu et al. (1997) synthesized fluorescent solvatochromic dyes from diphenyloxazoles for use in biological studies, highlighting the compound's utility in molecular probing and environmental studies (Diwu et al., 1997).

Mechanism of Action

Mode of Action

, it may act by mimicking the auxin growth hormone indoleacetic acid (IAA), inducing rapid, uncontrolled growth .

Biochemical Pathways

This pathway is crucial for plant growth and development, and its disruption can lead to uncontrolled growth and eventual plant death .

Result of Action

, it may induce rapid, uncontrolled growth in target organisms, leading to their eventual death .

properties

IUPAC Name |

5-[1-(4-chlorophenoxy)ethyl]-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-8(11-6-7-13-15-11)14-10-4-2-9(12)3-5-10/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AICCMGAVPYXTMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NO1)OC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[1-(4-Chlorophenoxy)ethyl]-1,2-oxazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-fluorobenzenesulfonamide](/img/structure/B2984428.png)

![Methyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2984430.png)

![(2E)-3-[5-Chloro-2-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid](/img/structure/B2984431.png)

![[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B2984433.png)

![5-((4-Isopropylphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2984436.png)

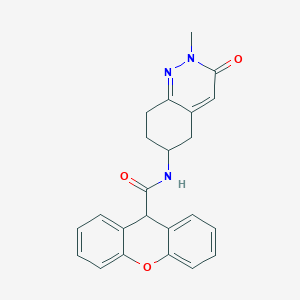

![2-[2-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B2984438.png)

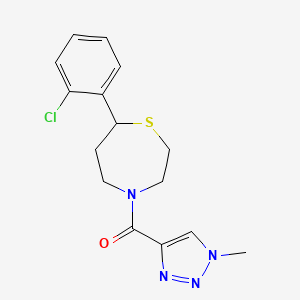

![2-methylsulfanyl-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2984441.png)

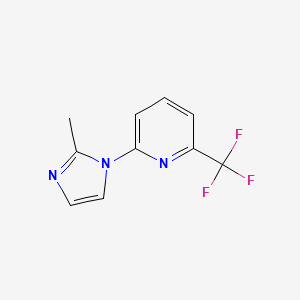

![Sodium 2-[3-(difluoromethoxy)pyridin-2-yl]acetate](/img/structure/B2984447.png)

![4-{[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methyl}piperidine dihydrochloride](/img/structure/B2984448.png)